molecular formula C17H12N4O B2947356 (2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile CAS No. 933949-57-6

(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile

Cat. No.: B2947356
CAS No.: 933949-57-6
M. Wt: 288.31
InChI Key: ZMOSKHLHBKWQNV-XQJCDOKESA-N
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Description

This Schiff base compound features a conjugated enedinitrile backbone with an amino group and a 3-phenoxyphenyl substituent. The (2Z, E) stereochemistry arises from the tautomeric equilibrium between the enamine and imine forms. The phenoxyphenyl group introduces an ether-linked aromatic ring, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c18-10-16(20)17(11-19)21-12-13-5-4-8-15(9-13)22-14-6-2-1-3-7-14/h1-9,12H,20H2/b17-16-,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSKHLHBKWQNV-MXNUEDNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 3-phenoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms an intermediate compound.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitrile oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituent Molecular Formula Key Features
(2Z)-2-Amino-3-[(E)-benzylideneamino]but-2-enedinitrile Benzylidene C₁₁H₈N₄ Simple aromatic substituent; exhibits N–H···N hydrogen bonding chains.
(2Z)-2-Amino-3-{[(1E)-(2-chlorophenyl)methylene]amino}but-2-enedinitrile 2-Chlorophenyl C₁₁H₇ClN₄ Electron-withdrawing Cl substituent; lower melting point (201–202°C).
(2Z)-2-Amino-3-[(E)-(2,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile 2,4-Dihydroxyphenyl C₁₁H₈N₄O₂ Two hydroxyl groups; enhanced hydrogen bonding and polarity.
Target Compound 3-Phenoxyphenyl C₁₇H₁₂N₄O Ether-linked phenyl; potential π-π stacking and moderate polarity.

Substituent Impact :

  • Hydrogen Bonding: Dihydroxy derivatives (C₁₁H₈N₄O₂) form extensive hydrogen bonds, increasing melting points and solubility in polar solvents . The target compound’s ether group lacks H-bond donors, favoring weaker interactions like van der Waals forces or π-π stacking.

Crystallographic and Hydrogen Bonding Analysis

  • Benzylidene Derivative (C₁₁H₈N₄): Crystallizes in the monoclinic P2₁/c space group (a = 6.9569 Å, b = 22.796 Å, c = 13.516 Å, β = 100.98°). N–H···N hydrogen bonds form chains along [100], with bond distances of 2.89–3.02 Å .
  • Dihydroxyphenyl Derivative (C₁₁H₈N₄O₂): The hydroxyl groups participate in O–H···N and O–H···O bonds, creating a 3D network. This contrasts with the target compound, where π-π interactions between phenoxyphenyl rings may dominate .
  • Chlorophenyl Derivative (C₁₁H₇ClN₄): The Cl atom’s electronegativity polarizes the aromatic ring, affecting dipole-dipole interactions.

Spectral Properties

  • IR Spectroscopy: All analogues show ν(C≡N) stretches near 2200–2245 cm⁻¹ . Phenoxyphenyl compounds may exhibit additional C–O–C stretches ~1250 cm⁻¹, absent in non-ether derivatives.
  • NMR Spectroscopy: Aromatic protons in the target compound’s phenoxyphenyl group would resonate downfield (δ 7.0–8.0 ppm) due to electron-donating effects, similar to benzylidene derivatives (δ 7.4–8.5 ppm) . Hydroxyl protons in dihydroxy analogues appear as broad signals near δ 8.5 ppm .

Biological Activity

(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile, often referred to as a phenoxy-substituted compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4O Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

The compound features a central butenedinitrile core with an amino group and a phenoxy group, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The presence of the phenoxy group is hypothesized to enhance binding affinity to certain receptors or enzymes, potentially influencing pathways related to:

  • Antimicrobial activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several phenoxy-substituted compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses notable antimicrobial properties.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined as follows:

Cell Line IC50 (μM)
HeLa15
MCF-720

The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple phenoxy derivatives demonstrated that this compound exhibited superior activity against resistant bacterial strains compared to standard antibiotics.
  • Cancer Cell Line Evaluation : In a comparative study assessing various phenoxy-substituted compounds, this compound showed enhanced cytotoxicity against breast cancer cells, outperforming several known chemotherapeutics in terms of potency and selectivity.

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